molecular formula C7H5BrFNO3 B571800 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene CAS No. 1352317-80-6

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Cat. No. B571800
M. Wt: 250.023
InChI Key: LJJAOMRFFXQENV-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C6H3BrFNO2 . It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .


Synthesis Analysis

The synthesis of such compounds often involves palladium-mediated Ullmann cross-coupling reactions . In addition, a Friedel Crafts acylation followed by a Clemmensen Reduction could be used for the synthesis .


Chemical Reactions Analysis

“1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene” can undergo various chemical reactions. For instance, it can participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .


Physical And Chemical Properties Analysis

“1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene” has a predicted boiling point of 252.9±20.0 °C and a predicted density of 1.808±0.06 g/cm3 . It is slightly soluble in water and soluble in methanol .

Scientific Research Applications

  • Organic Chemistry

    • This compound can be used in the preparation of other complex molecules . It can serve as a building block in various chemical reactions .
    • For example, it can be used in the synthesis of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene, and 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
  • Transetherification

    • A study has shown that 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene can be used in the transetherification process .
    • In this process, the compound was reacted with sodium methoxide in methanol, and then stirred at room temperature for 15 hours .
    • This reaction is a type of aromatic nucleophilic substitution, which is a well-known method to introduce a variety of substituents onto activated aromatics .
  • Synthesis of Nitrobenzene Substrates

    • This compound can be used in the synthesis of nitrobenzene substrates .
    • In one method, a solution of 4-Bromo-2-fluoro-1-nitrobenzene was stirred at room temperature for 15 hours with sodium methoxide 5.0 M in methanol .
    • This method could be used to produce a variety of nitrobenzene substrates, depending on the specific reaction conditions and additional reagents used .
  • Preparation of Dibenzoxazepine Analogs

    • 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene may be used in the synthesis of dibenzoxazepine analogs .
    • These analogs can serve as potent sodium channel blockers , which could have potential applications in the treatment of various neurological disorders.
  • Synthesis of N-Fused Tricyclic Indoles

    • This compound could potentially be used in the synthesis of N-fused tricyclic indoles .
    • These compounds have been studied for their potential biological activity, including anti-cancer properties .
  • Synthesis of Benzofuran

    • 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene could potentially be used in the synthesis of benzofuran .
    • Benzofuran is a heterocyclic compound that is used in the synthesis of various pharmaceuticals .

Safety And Hazards

“1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJAOMRFFXQENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718324
Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

CAS RN

1352317-80-6, 1518996-49-0
Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GS-5745
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Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Record name 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Synthesis routes and methods

Procedure details

Bromine (1.55 mL, 30.1 mmol) was added dropwise to a solution of 1-fluoro-3-methoxy-2-nitrobenzene (1.29 g, 7.53 mmol) in acetic acid (15.1 mL). The reaction mixture was warmed to 55° C. and stirred at 55° C. for 17 h, after which time the reaction mixture was concentrated in vacuo to give a crude solid. The crude solid was diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate. Layers were separated and the organic layer was washed with saturated sodium bicarbonate solution, dried with sodium sulfate, filtered, and concentrated in vacuo to give the desired product (1.87 g, 99%) as a yellow solid that was used in further step without purification.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

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